

# Physicochemical properties of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

**Cat. No.:** B1365291

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An In-depth Technical Guide to the Physicochemical Properties of **8-Chloro-2-ethylimidazo[1,2-a]pyrazine**

## Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific derivative, **8-Chloro-2-ethylimidazo[1,2-a]pyrazine** (CAS: 391954-17-9), represents a key building block for drug discovery and development professionals. Its utility stems from the strategic placement of a chloro group at the 8-position, which can serve as a synthetic handle for further diversification, and an ethyl group at the 2-position, which can influence binding affinity and metabolic stability.<sup>[1]</sup>

Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its successful application. These properties govern a compound's behavior from the moment of synthesis to its interaction with a biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.<sup>[2]</sup> Poor solubility can render a potent compound useless, while suboptimal lipophilicity can prevent it from reaching its site of action.

This guide provides a comprehensive overview of the core physicochemical properties of **8-Chloro-2-ethylimidazo[1,2-a]pyrazine**. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causality behind the selection of

robust experimental methodologies for their determination. Each protocol described is a self-validating system, ensuring the generation of reliable and reproducible data essential for advancing discovery programs.

## Molecular Structure and Identity

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. The three-dimensional arrangement of atoms dictates all other properties, from intermolecular interactions to receptor binding.

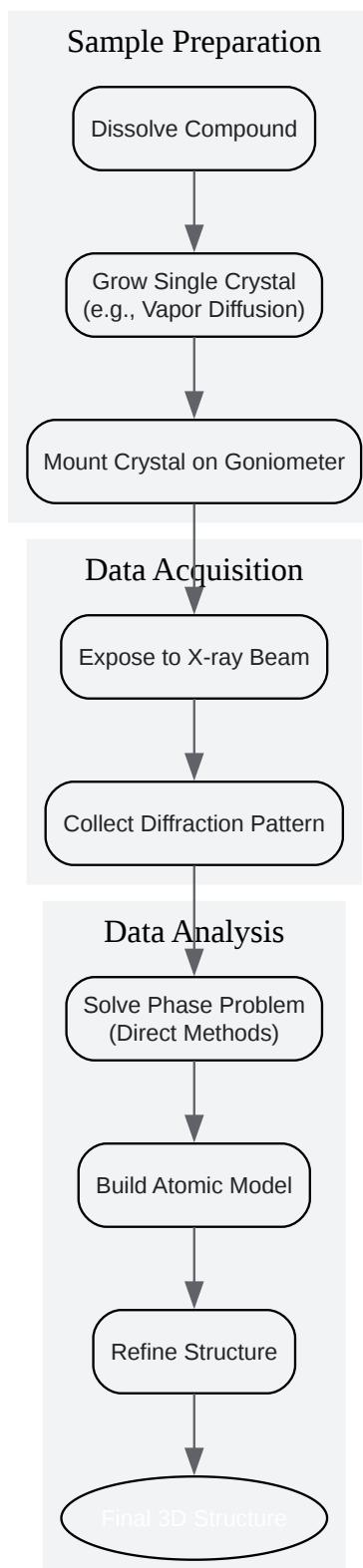
Property	Value	Source
Chemical Name	8-Chloro-2-ethylimidazo[1,2-a]pyrazine	-
CAS Number	391954-17-9	[3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClN <sub>3</sub>	[4]
Molecular Weight	181.62 g/mol	[4]
Canonical SMILES	CCC1=CN2C(C(Cl)=NC=C2)=N1	[5]

## Authoritative Methodology: Single-Crystal X-ray Crystallography

**Causality of Method Selection:** While various spectroscopic techniques (NMR, MS) can confirm connectivity, only single-crystal X-ray diffraction provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.[6][7] This technique is the gold standard because it directly visualizes the atomic arrangement, providing precise measurements of bond lengths, angles, and intermolecular interactions that are crucial for computational modeling and structure-activity relationship (SAR) studies.[7]

- **Crystal Growth (The Critical Step):** The primary and most challenging step is growing a single, diffraction-quality crystal.[8]

- Dissolve **8-Chloro-2-ethylimidazo[1,2-a]pyrazine** in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation.
- Employ slow evaporation, vapor diffusion, or cooling techniques. A common approach is to place a vial of the solution inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting slow, ordered crystallization.
- The target is a crystal of at least 0.1 mm in all dimensions, free from cracks or twinning.[9]
- Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head using cryo-protectant oil.
- Data Collection:
  - Place the mounted crystal in a diffractometer.[6]
  - Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
  - Expose the crystal to a monochromatic X-ray beam.[9]
  - Rotate the crystal in the beam and collect the resulting diffraction pattern (reflections) on an area detector, such as a CCD or pixel detector.[9]
- Structure Solution and Refinement:
  - Process the collected data to determine the unit cell dimensions and space group.
  - Use direct methods to solve the phase problem and generate an initial electron density map.[9]
  - Build an atomic model into the electron density map and refine it against the experimental data to achieve the final, high-resolution structure.



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**Caption:** Workflow for Single-Crystal X-ray Crystallography.

## Thermal Properties: Melting Point ( $T_m$ )

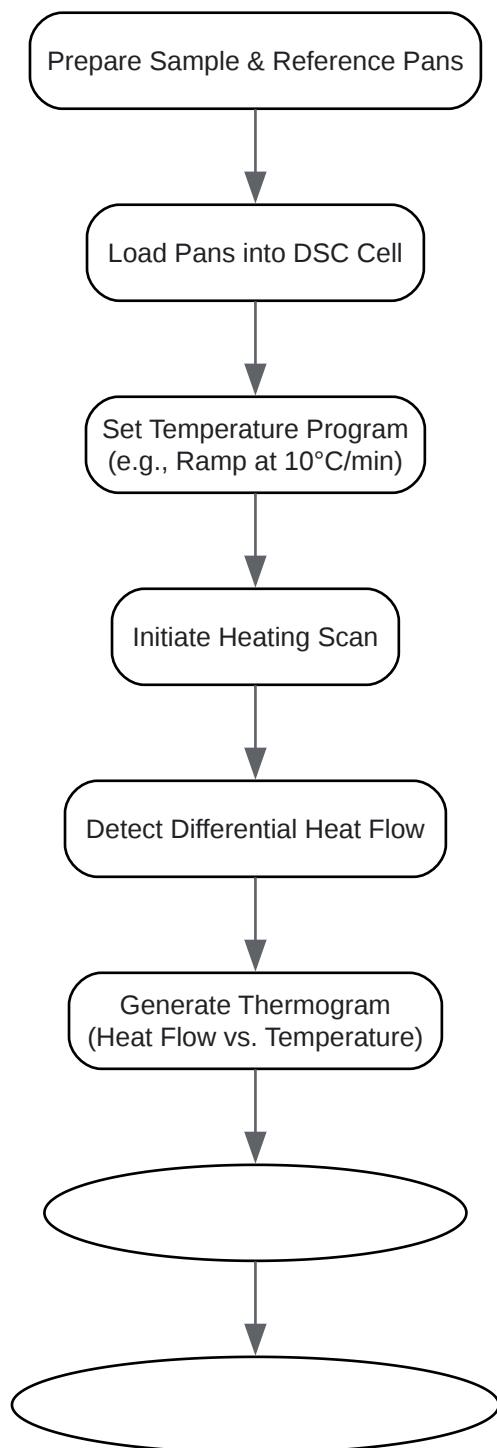
The melting point is a fundamental thermodynamic property that indicates the temperature at which a compound transitions from a solid to a liquid. It serves as a crucial indicator of purity—impurities typically depress and broaden the melting range.[\[10\]](#) For drug development,  $T_m$  influences stability, solubility, and the choice of formulation processes.

## Authoritative Methodology: Differential Scanning Calorimetry (DSC)

**Causality of Method Selection:** DSC is a highly precise and sensitive technique for determining thermal transitions.[\[11\]](#)[\[12\]](#) It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[\[13\]](#) This differential measurement allows for the accurate determination of the melting onset and peak temperature ( $T_m$ ) by detecting the heat absorbed by the sample during the phase change (latent heat of fusion).[\[10\]](#)[\[14\]](#)

- Sample Preparation:
  - Accurately weigh 1-5 mg of **8-Chloro-2-ethylimidazo[1,2-a]pyrazine** into an aluminum DSC pan.
  - Hermetically seal the pan to prevent sublimation during heating.
- Reference Preparation: Prepare an empty, sealed aluminum pan to serve as the reference.  
[\[11\]](#)
- Instrument Setup:
  - Place the sample and reference pans into the DSC cell.
  - Set the temperature program. A typical scan rate for small molecules is 5-10 °C/min over a temperature range appropriate for the compound (e.g., 25 °C to 250 °C).
- Data Acquisition: Initiate the temperature program. The instrument will heat both the sample and reference crucibles at a controlled, linear rate.[\[11\]](#)

- Data Analysis:
  - The instrument records the differential heat flow versus temperature.
  - The melting event appears as an endothermic peak on the resulting thermogram.
  - The  $T_m$  is typically reported as the peak temperature of this endotherm. The onset temperature is also a valuable parameter.



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**Caption:** Workflow for Melting Point Determination using DSC.

# Lipophilicity: Octanol-Water Partition Coefficient (logP)

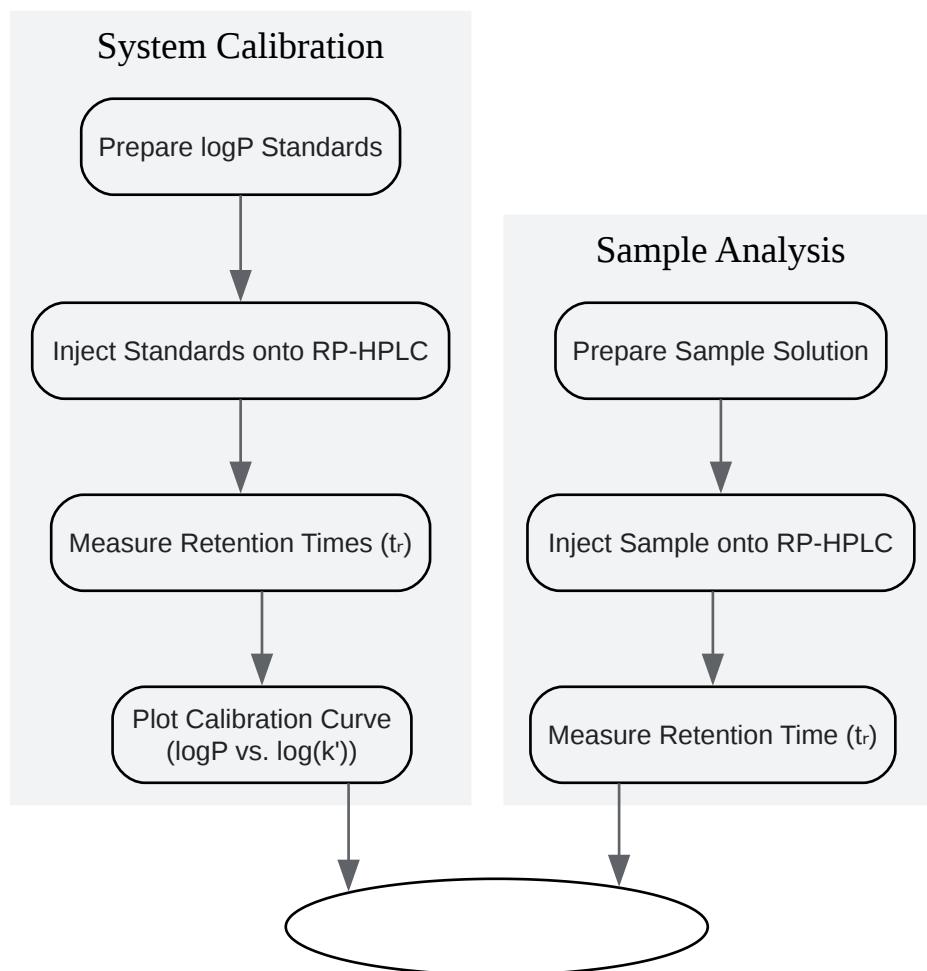
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery. It is quantified by the partition coefficient (P) between n-octanol and water, and more commonly expressed in its logarithmic form, logP. [15] This value heavily influences a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[16]

## Authoritative Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

**Causality of Method Selection:** While the "shake-flask" method is the traditional gold standard, it is labor-intensive and requires significant amounts of pure compound.[2][17] The RP-HPLC method offers a robust, rapid, and resource-sparing alternative that is well-suited for drug discovery settings.[18][19] This technique correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with its lipophilicity.[20] By calibrating the system with standards of known logP values, the logP of an unknown compound can be accurately estimated.[18]

- System Preparation:
  - Use a C18 reversed-phase HPLC column.
  - Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
- Calibration:
  - Prepare a set of 5-7 calibration standards—compounds with well-established logP values that span a relevant range (e.g., -1 to 5).
  - Inject each standard individually onto the HPLC system using an isocratic elution method (constant mobile phase composition).
  - Record the retention time ( $t_r$ ) for each standard.

- Calculate the capacity factor ( $k'$ ) for each standard using the formula:  $k' = (t_r - t_0) / t_0$ , where  $t_0$  is the column dead time.
- Generate a calibration curve by plotting the known logP values of the standards against their corresponding log( $k'$ ) values. The relationship should be linear.
- Sample Analysis:
  - Prepare a dilute solution of **8-Chloro-2-ethylimidazo[1,2-a]pyrazine** in the mobile phase.
  - Inject the sample onto the HPLC system under the identical conditions used for the standards.
  - Measure its retention time ( $t_r$ ) and calculate its log( $k'$ ).
- Calculation: Interpolate the log( $k'$ ) of the test compound onto the calibration curve to determine its experimental logP value.



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**Caption:** Workflow for logP Determination via RP-HPLC.

## Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability.[21] A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a major hurdle in drug development, leading to unreliable bioassay results and formulation challenges.[22] It's important to distinguish between two types of solubility measurements:

- Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated organic stock (e.g., DMSO), precipitates in an aqueous buffer. This mimics conditions in high-throughput screening assays.[23][24]

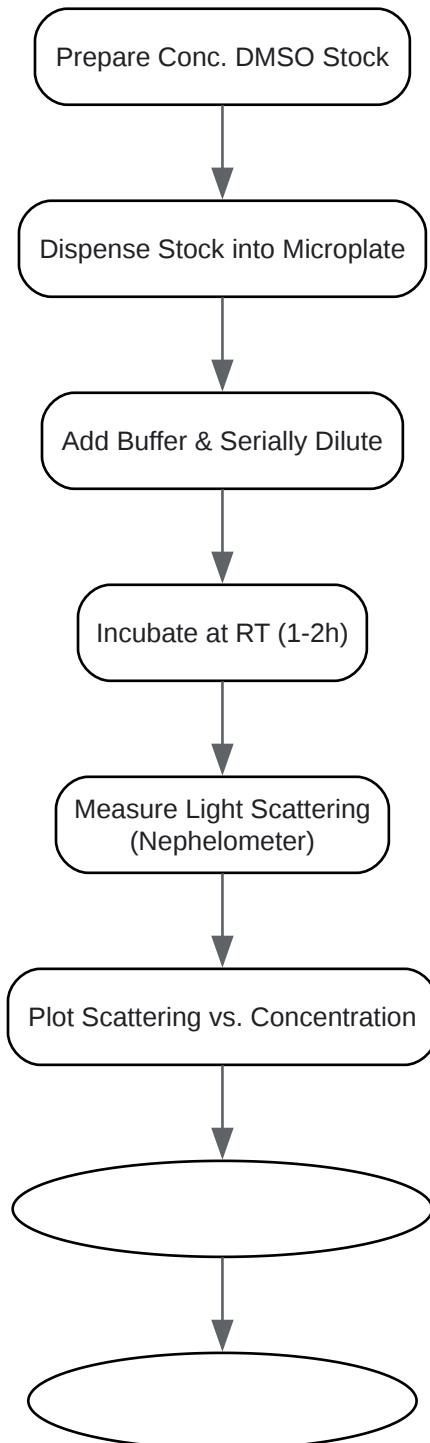
- Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution, determined after long incubation times. This is more relevant for formulation development.[23]

## Authoritative Methodology: Kinetic Solubility Assay by Nephelometry

Causality of Method Selection: For early-stage discovery and compound profiling, kinetic solubility is often more relevant and practical.[21] Nephelometry is a high-throughput method that directly detects the formation of precipitate by measuring light scattering.[25] As the compound concentration exceeds its solubility limit, sub-micron particles form, which scatter a light beam passed through the solution. This provides a rapid and automated assessment of solubility.[22][25]

- Stock Solution Preparation: Prepare a high-concentration stock solution of **8-Chloro-2-ethylimidazo[1,2-a]pyrazine** in 100% DMSO (e.g., 10 mM).[25]
- Plate Setup:
  - In a clear 96- or 384-well microtiter plate, dispense a small volume (e.g., 1-2  $\mu$ L) of the DMSO stock solution into the wells of the first column.
  - Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to these wells to achieve the highest desired test concentration.
  - Perform serial dilutions across the plate to create a range of concentrations.
- Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1-2 hours).[25]
- Measurement: Place the microtiter plate into a laser-based nephelometer. The instrument measures the intensity of light scattered at an angle to the incident beam for each well.
- Data Analysis:
  - Plot the scattered light intensity against the compound concentration.

- The kinetic solubility value is determined as the concentration at which the light scattering signal begins to rise sharply above the background, indicating the onset of precipitation.



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**Caption:** Workflow for Kinetic Solubility Assay by Nephelometry.

## Ionization Constant (pKa)

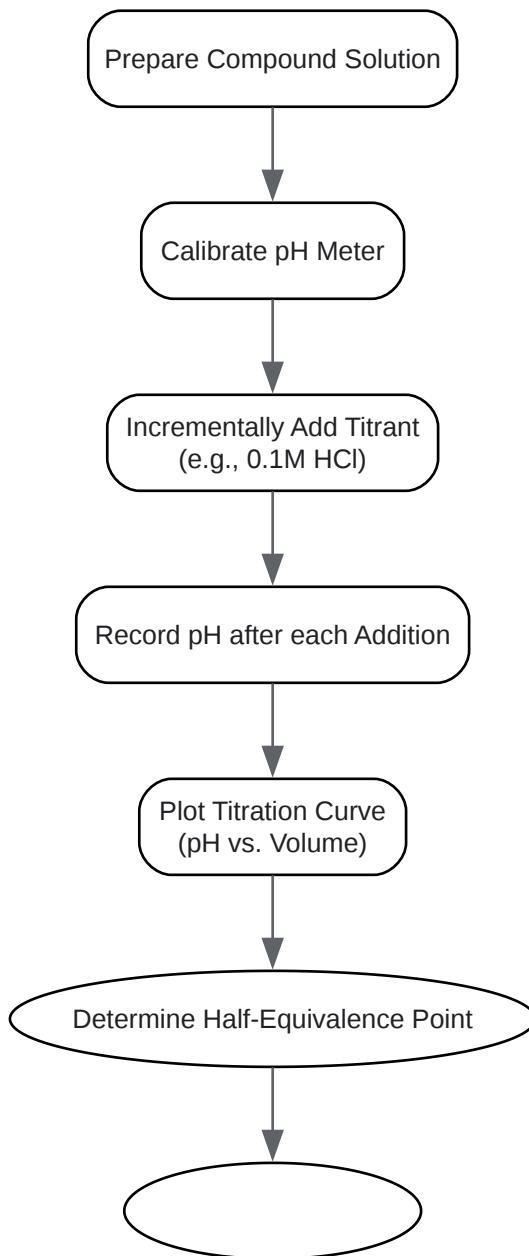
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. Since the charge state of a molecule dramatically affects its properties, pKa is a critical parameter influencing solubility, permeability, and target binding.<sup>[2]</sup> The imidazo[1,2-a]pyrazine core is basic, and understanding its pKa is essential for predicting its behavior at physiological pH (approx. 7.4).<sup>[26][27]</sup>

## Authoritative Methodology: Potentiometric Titration

**Causality of Method Selection:** Potentiometric titration is a highly accurate and direct method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The resulting titration curve of pH versus the volume of titrant added allows for the precise determination of the inflection point, which corresponds to the pKa.

- Preparation:
  - Accurately prepare a solution of **8-Chloro-2-ethylimidazo[1,2-a]pyrazine** of known concentration in water, often with a co-solvent like methanol to ensure initial solubility.
  - Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
- Titration:
  - Place the solution in a temperature-controlled vessel with constant stirring.
  - Immerse the calibrated pH electrode in the solution.
  - Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or burette.
  - Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis:
  - Plot the measured pH versus the volume of titrant added.

- Calculate the first derivative of the titration curve ( $\Delta\text{pH}/\Delta\text{V}$ ). The peak of the first derivative curve corresponds to the equivalence point.
- The  $\text{pK}_a$  is the pH value at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).



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**Caption:** Workflow for pKa Determination by Potentiometric Titration.

## Summary of Physicochemical Properties

This table summarizes the key properties of **8-Chloro-2-ethylimidazo[1,2-a]pyrazine**. While extensive experimental data for this specific molecule is not widely published, this guide provides the authoritative methods for their determination.

Property	Predicted/Expected Value	Recommended Experimental Method	Importance in Drug Discovery
Molecular Weight	181.62 g/mol	-	Adherence to "Rule of 5", ligand efficiency
Melting Point ( $T_m$ )	To be determined	Differential Scanning Calorimetry (DSC)	Purity, stability, formulation
logP	To be determined	RP-HPLC	Membrane permeability, protein binding, metabolism
Aqueous Solubility	To be determined	Nephelometry (Kinetic) / Shake-Flask (Thermo.)	Bioavailability, formulation, assay reliability
pKa (Basic)	~1.5 - 2.5	Potentiometric Titration	Charge state at physiological pH, solubility, target binding

Note: Predicted pKa values for the related 8-chloro-imidazo[1,2-a]pyrazine and 8-chloro-2-methylimidazo[1,2-a]pyrazine structures range from 1.50 to 2.51, suggesting the ethyl derivative will also be a weak base.[\[28\]](#)[\[29\]](#)

## Conclusion

The physicochemical properties of **8-Chloro-2-ethylimidazo[1,2-a]pyrazine** are integral to its effective use as a molecular building block in drug discovery. A thorough and early-stage characterization of its structure, thermal stability, lipophilicity, solubility, and ionization state is essential for making informed decisions, optimizing molecular design, and avoiding late-stage

failures. The experimental methodologies detailed in this guide—X-ray Crystallography, DSC, RP-HPLC, Nephelometry, and Potentiometric Titration—represent robust, reliable, and field-proven approaches for generating the high-quality data necessary to drive research programs forward. By investing in this foundational knowledge, researchers can fully leverage the potential of this versatile scaffold.

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- To cite this document: BenchChem. [Physicochemical properties of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365291#physicochemical-properties-of-8-chloro-2-ethylimidazo-1-2-a-pyrazine]

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